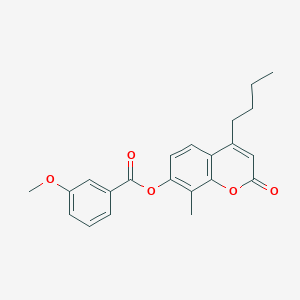![molecular formula C23H20Cl2N2O3 B11149773 (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11149773.png)
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, dichlorophenyl group, and formamido group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the halogenation of a phenyl ring, followed by its attachment to the furan ring through a coupling reaction.
Amidation Reaction: The formamido group is introduced via an amidation reaction, where an amine reacts with a formylating agent.
Final Assembly: The final step involves the coupling of the furan-dichlorophenyl intermediate with the formamido intermediate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the formamido group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its ability to modulate enzyme activity.
Medicine
In medicinal chemistry, (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methyl-2-[(4-methylphenyl)formamido]prop-2-enamide
- (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-chlorophenyl)formamido]prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide may exhibit unique properties due to the specific arrangement of its functional groups
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H20Cl2N2O3 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[(E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-3-26-23(29)20(27-22(28)15-6-4-14(2)5-7-15)13-17-9-11-21(30-17)18-10-8-16(24)12-19(18)25/h4-13H,3H2,1-2H3,(H,26,29)(H,27,28)/b20-13+ |
InChI Key |
TXEQJZWXSPQTDO-DEDYPNTBSA-N |
Isomeric SMILES |
CCNC(=O)/C(=C\C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate](/img/structure/B11149699.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11149701.png)
![4-methoxy-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11149703.png)
![6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one](/img/structure/B11149709.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11149717.png)
![N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide](/img/structure/B11149720.png)
![4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-[2-(2-pyridyl)ethyl]benzamide](/img/structure/B11149726.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11149727.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11149731.png)
![2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B11149739.png)

![3-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid](/img/structure/B11149748.png)
![2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B11149753.png)
![N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11149754.png)
